

# Understanding the Active Sites of Ru/C Catalysts

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## Compound of Interest

Compound Name: Ruthenium carbon

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## Introduction

Ruthenium supported on carbon (Ru/C) represents a class of highly effective heterogeneous catalysts pivotal in numerous chemical transformations, including hydrogenation, hydrogenolysis, and ammonia synthesis.<sup>[1][2]</sup> Their efficacy is not merely a function of the presence of ruthenium but is intimately linked to the specific nature of the catalytic active sites. These sites—nanoscopic domains where reactant molecules bind, react, and transform—are dictated by a complex interplay of ruthenium's physical and electronic structure, its interaction with the carbon support, and the method of catalyst preparation. Understanding the identity, structure, and function of these active sites is paramount for the rational design of next-generation catalysts with enhanced activity, selectivity, and stability. This guide provides a technical overview of the nature of active sites in Ru/C catalysts, the advanced methodologies used to characterize them, and their role in key catalytic processes.

## Section 1: The Nature of Active Sites in Ru/C Catalysts

The catalytic activity of Ru/C materials originates from various distinct types of ruthenium species and their interaction with the carbon support.

- Metallic Ruthenium Nanoparticles (NPs): The most common active species are metallic Ru nanoparticles dispersed on the carbon surface.<sup>[3]</sup> The catalytic properties of these NPs are strongly structure-sensitive.
  - Size and Dispersion: Catalytic activity is often correlated with the size of the Ru NPs. Smaller particles offer a higher surface-area-to-volume ratio, increasing the number of available active sites. For instance, in the hydrogenolysis of polypropylene, a 0.5% Ru/C catalyst with smaller, more disordered Ru clusters showed higher initial activity compared to a 2% Ru/C catalyst with larger (1.2 nm) nanoparticles.<sup>[4]</sup> However, very small clusters can be unstable and prone to sintering at longer reaction times.<sup>[4]</sup>
  - Surface Structure and B5-type Sites: The specific arrangement of atoms on the nanoparticle surface creates distinct active sites. Theoretical studies using Density Functional Theory (DFT) have identified "B5-type" sites as being particularly active for reactions like ammonia synthesis.<sup>[5]</sup> A B5 site consists of a specific arrangement of five ruthenium atoms on the surface that is highly effective for N<sub>2</sub> dissociation.<sup>[5]</sup>
- Oxidized Ruthenium Species (Ru $\delta+$ ): The presence of partially oxidized ruthenium species (Ru $\delta+$  or RuO<sub>x</sub>) is often crucial. These species can exist at the metal-support interface or as distinct oxide phases.<sup>[4][6]</sup>
  - Lewis Acidity: Oxidized Ru sites can act as Lewis acids, facilitating the activation of functional groups, such as carbonyls in hydrogenation reactions.<sup>[7]</sup>
  - Synergistic Effects: A synergy between metallic Ru sites and RuO<sub>x</sub> has been proposed to enhance catalytic performance. For certain reactions, RuO<sub>2</sub> species detected on the catalyst surface by XPS and EXAFS were correlated with higher yields.<sup>[7]</sup> XPS analysis of Ru/C catalysts often reveals the presence of Ru $\delta+$  species in addition to metallic Ru(0), with the relative abundance influencing catalytic behavior.<sup>[4]</sup>
- Metal-Support Interactions (MSI): The carbon support is not merely an inert scaffold but actively participates in catalysis. The interaction between Ru particles and the support can modify the electronic properties, morphology, and stability of the active metal phase.<sup>[1]</sup>
  - Defect Sites and Functional Groups: Defects and oxygen-containing functional groups on the carbon surface can act as anchoring points for Ru nanoparticles, preventing

agglomeration and influencing particle size.[8]

- Electronic Modification: The support can induce an electron-deficient state ( $\text{Ru}\delta+$ ) in the interfacial Ru particles, which can alter their adsorptive and catalytic properties.[6] This effect is often termed a strong metal-support interaction (SMSI).

## Section 2: Characterization of Active Sites

A multi-technique approach is essential to comprehensively identify and describe the active sites in Ru/C catalysts.

### Electron Microscopy

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are used to visualize the morphology of the catalyst at the nanoscale.

- Data Acquired: Provides direct information on the size, shape, and distribution of Ru nanoparticles on the carbon support.[9][10] High-resolution TEM (HR-TEM) can reveal the crystal structure of the nanoparticles.[11]
- Experimental Protocol (Typical):
  - Sample Preparation: A small amount of the Ru/C catalyst powder is dispersed in a solvent (e.g., ethanol) using an ultrasonic bath.
  - Grid Deposition: A drop of the suspension is deposited onto a TEM grid (typically a copper grid coated with a thin film of amorphous carbon or lacey carbon).
  - Drying: The solvent is allowed to evaporate completely in air or under a heat lamp.
  - Imaging: The grid is loaded into the TEM, and images are acquired at various magnifications. For STEM, a High-Angle Annular Dark-Field (HAADF) detector is often used, where the image contrast is sensitive to the atomic number (Z-contrast), making the heavier Ru particles appear bright against the lighter carbon support.[4]
  - Analysis: Image analysis software is used to measure the diameters of a large number of particles (typically  $>100$ ) to generate a particle size distribution histogram.[4]

## X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of the elements on the catalyst surface.

- **Data Acquired:** Provides binding energies of core-level electrons (e.g., Ru 3p, Ru 3d, C 1s, O 1s). Shifts in these binding energies reveal the oxidation state of ruthenium (e.g., Ru<sup>0</sup> vs. Ru<sup>4+</sup>) and the nature of carbon-oxygen functionalities on the support.[12][13]
- **Experimental Protocol (Typical):**
  - **Sample Mounting:** The catalyst powder is mounted on a sample holder using double-sided conductive tape or pressed into a pellet.
  - **Vacuum Introduction:** The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
  - **X-ray Irradiation:** The sample is irradiated with monochromatic X-rays (e.g., Al K $\alpha$  at 1486.6 eV).
  - **Data Acquisition:** The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
  - **Data Analysis:** The resulting spectrum of electron counts versus binding energy is analyzed. The C 1s peak at ~284.6-284.8 eV is often used as a reference to correct for surface charging.[4][12] The Ru 3d region often overlaps with the C 1s peak, so the Ru 3p region may also be analyzed.[4] Peak deconvolution is performed using specialized software to quantify the different chemical states present.[12]

## X-ray Absorption Spectroscopy (XAS)

XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information on the local geometric and electronic structure of the absorbing atom (Ru in this case). It is particularly powerful for characterizing highly dispersed or amorphous materials.[14]

- **Data Acquired:**

- XANES: The shape and energy of the absorption edge are sensitive to the oxidation state and coordination geometry of the Ru atoms.[15][16]
- EXAFS: Analysis of the oscillations past the absorption edge provides quantitative information about the local atomic environment of Ru, including coordination numbers, bond distances, and the identity of neighboring atoms (e.g., Ru-Ru, Ru-C, Ru-O).[14][15]
- Experimental Protocol (Typical):
  - Sample Preparation: The catalyst powder is pressed into a self-supporting wafer of a calculated thickness to achieve an appropriate absorption jump at the Ru K-edge (~22.1 keV). The sample is placed in an in-situ cell that allows for measurements under controlled atmosphere and temperature.
  - Data Collection: The experiment is typically performed at a synchrotron radiation source. A monochromatic X-ray beam is scanned through the Ru K-edge energy range. The absorption is measured in transmission mode or fluorescence mode.
  - Data Analysis: The raw data is normalized, and the background is subtracted to isolate the EXAFS signal ( $\chi(k)$ ). The signal is Fourier transformed to generate a radial distribution function, which shows peaks corresponding to different coordination shells around the central Ru atom.[15] These peaks are then fitted with theoretical models to extract structural parameters.

## Density Functional Theory (DFT)

DFT is a computational method used to model the electronic structure of materials. It provides invaluable insights into the nature of active sites and reaction mechanisms at the atomic level.

- Data Acquired: DFT calculations can predict the stable geometries of Ru clusters on carbon supports, calculate the adsorption energies of reactants and intermediates, map out reaction energy profiles, and simulate spectroscopic signatures to aid in the interpretation of experimental data.[5][17][18]
- Methodology (Conceptual):

- Model Building: A model of the catalyst is constructed in silico. This typically involves a slab of the carbon support (e.g., graphene) and a Ru nanoparticle or cluster placed on its surface.[\[5\]](#)
- Calculation: The Schrödinger equation is solved for the system using the approximations of DFT to find the minimum energy structure and its electronic properties.
- Reaction Simulation: Reactant molecules are introduced to the model, and the energy changes along a proposed reaction pathway are calculated to identify the rate-determining step and transition states.[\[19\]](#)

## Data Summary Tables

Table 1: Ru Particle Size and Catalytic Performance in Polypropylene Hydrogenolysis[\[4\]](#)

Catalyst	Ru Loading (wt%)	Average Ru Particle Size (nm)	Initial Activity (rcc, h <sup>-1</sup> )	Product
0.5% Ru/C	0.5	Clusters (<1 nm)	1.8	Liquid
2% Ru/C	2.0	1.2	0.8	Liquid
2% Ru/C-He	2.0	2.3	Inactive	-

Table 2: XPS Binding Energies for Different Ru Species on Carbon[\[4\]](#)[\[9\]](#)[\[12\]](#)

Catalyst	Ru Species	Ru 3p <sub>3/2</sub> Binding Energy (eV)	Reference
5% Ru/C	Ru <sup>0</sup> (metallic)	~461.3	<a href="#">[12]</a>
Ru-RuO <sub>2</sub> /N-C	Ru <sup>0</sup> (metallic)	462.6	<a href="#">[9]</a>
Ru-RuO <sub>2</sub> /N-C	Ru <sup>4+</sup> (in RuO <sub>2</sub> )	464.0	<a href="#">[9]</a>
0.5% Ru/C	Ru <sup>δ+</sup> (cationic)	>462.0	<a href="#">[4]</a>

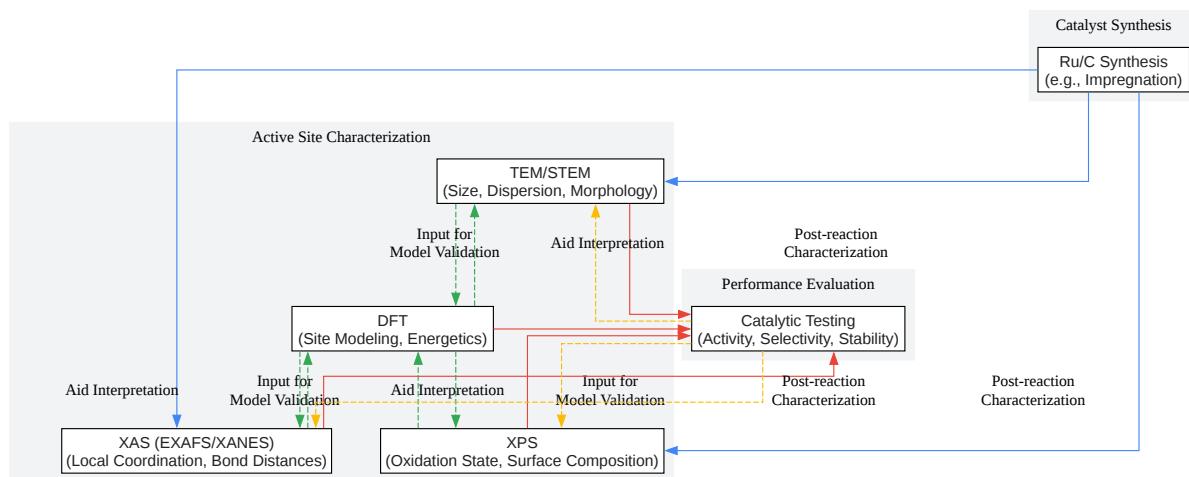
Table 3: EXAFS Fitting Parameters for Ru Catalysts[\[15\]](#)

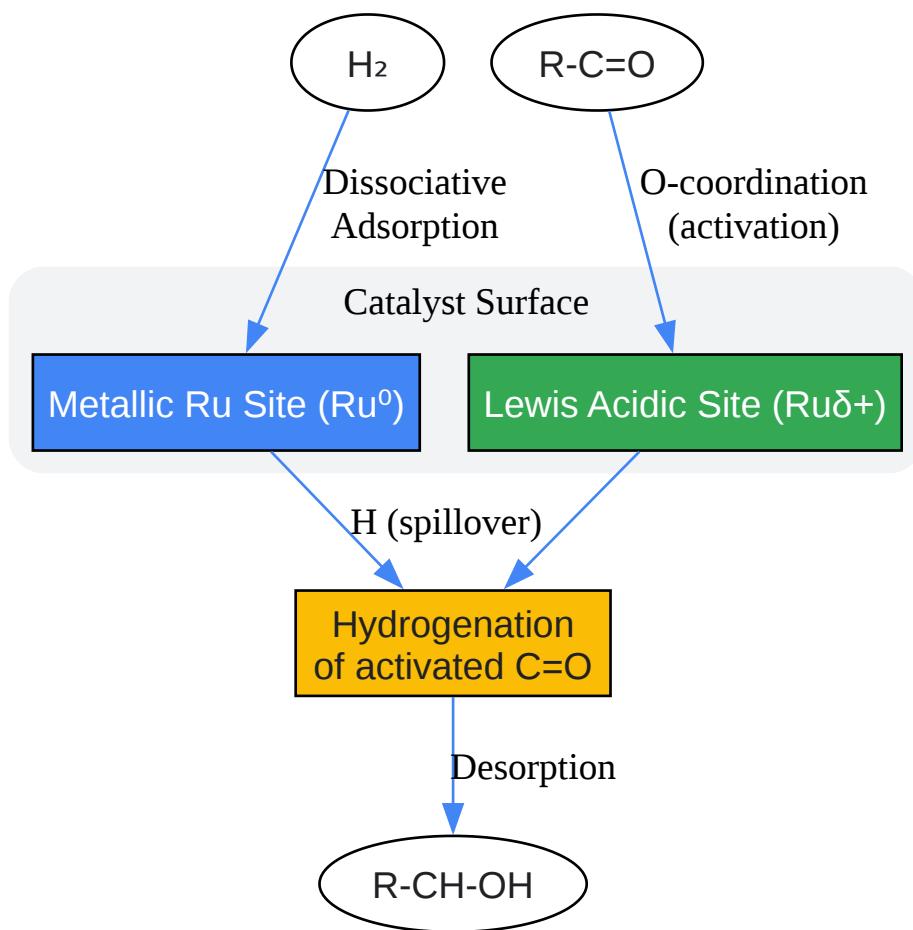
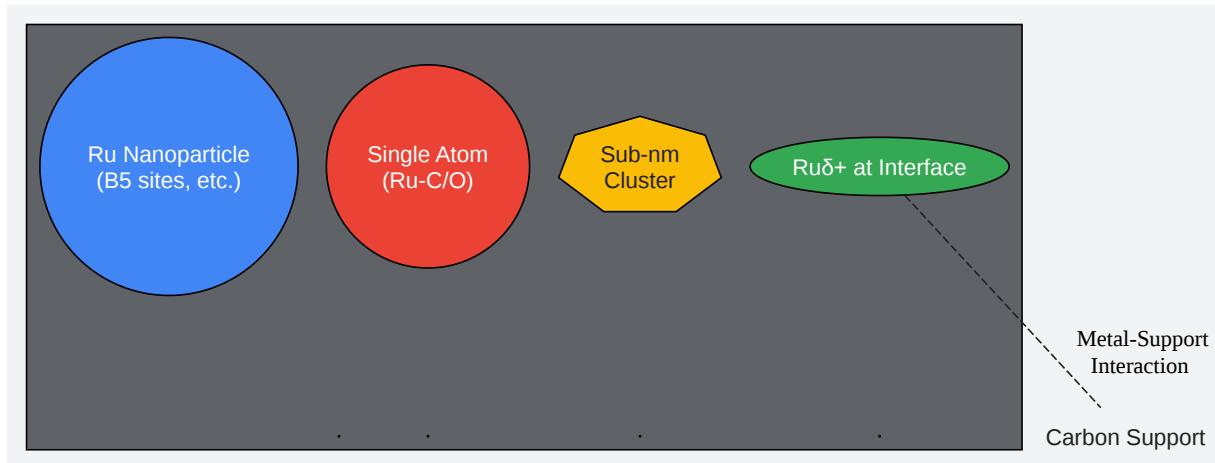
Sample	Shell	Coordination Number (N)	Distance (R, Å)
Ru Foil	Ru-Ru	12	2.68
Ru SACs/OCS	Ru-N	4.0	1.57

## Visualizations: Workflows and Models

### Catalyst Characterization Workflow

This diagram illustrates the complementary nature of different techniques in elucidating the structure of active sites.





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